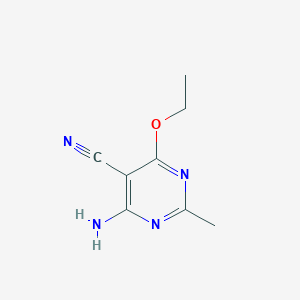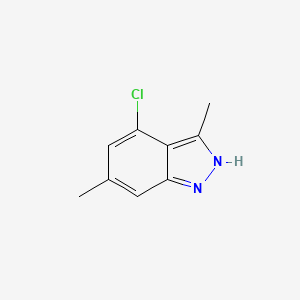![molecular formula C8H5N3O2 B11912037 Pyrido[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B11912037.png)
Pyrido[2,3-d]pyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrido[2,3-d]pyrimidine-4-carboxylic acid is a heterocyclic compound that combines the structural features of pyridine and pyrimidine rings This compound is of significant interest due to its potential biological and pharmacological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,3-d]pyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. Another method involves the use of dicationic molten salts as catalysts, which allows for the synthesis under solvent-free conditions or in ethanol as a green solvent .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of environmentally friendly catalysts and solvents is emphasized to minimize the environmental impact. The recovery and reuse of catalysts are also considered to enhance the sustainability of the production process .
化学反应分析
Types of Reactions: Pyrido[2,3-d]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of nitrogen atoms in the heterocyclic rings, which can act as nucleophilic or electrophilic sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include carboxylic anhydrides, acid chlorides, and bases such as sodium methoxide. Reaction conditions often involve heating under reflux or the use of microwave irradiation to accelerate the reaction rates .
Major Products: The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can exhibit different biological activities. For example, the reaction with carboxylic acid chlorides can lead to the formation of pyrimidino[4,5-d][1,3]oxazine derivatives .
科学研究应用
Pyrido[2,3-d]pyrimidine-4-carboxylic acid has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has been studied for its potential as an anticancer agent, with derivatives showing activity against various cancer cell lines . Additionally, it has been investigated for its antioxidant and anti-inflammatory properties .
作用机制
The mechanism of action of pyrido[2,3-d]pyrimidine-4-carboxylic acid and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, some derivatives act as inhibitors of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . The binding of these compounds to the active sites of enzymes can disrupt their normal function, leading to therapeutic effects.
相似化合物的比较
Similar Compounds: Similar compounds to pyrido[2,3-d]pyrimidine-4-carboxylic acid include other pyridopyrimidine derivatives such as pyrido[3,4-d]pyrimidines and pyrido[4,3-d]pyrimidines . These compounds share the core pyridopyrimidine structure but differ in the position of nitrogen atoms and substituents.
Uniqueness: this compound is unique due to its specific arrangement of nitrogen atoms, which influences its chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents with targeted biological effects .
属性
分子式 |
C8H5N3O2 |
|---|---|
分子量 |
175.14 g/mol |
IUPAC 名称 |
pyrido[2,3-d]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H5N3O2/c12-8(13)6-5-2-1-3-9-7(5)11-4-10-6/h1-4H,(H,12,13) |
InChI 键 |
MVWKHWPNMXYDDM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(N=CN=C2N=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


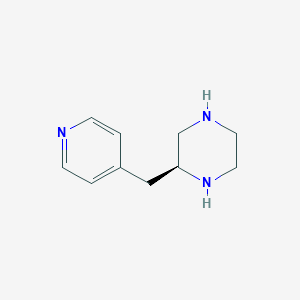
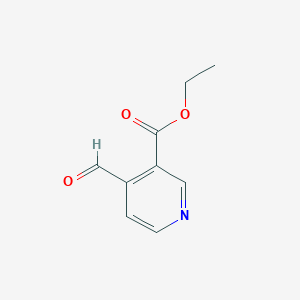
![4-Methylpyrido[1,2-a]benzimidazole](/img/structure/B11911971.png)

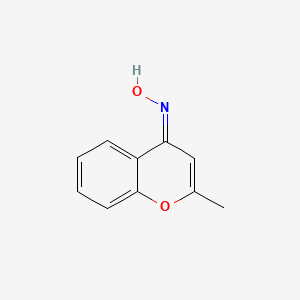
![Pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B11911999.png)
![(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime](/img/structure/B11912001.png)

